molecular formula C14H6F3N3O2S B5318037 4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole

4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole

Cat. No. B5318037
M. Wt: 337.28 g/mol
InChI Key: CHNZIMIKXQEXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole (abbreviated as NFB) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. NFB belongs to the family of benzimidazole derivatives and has been widely studied for its biological activities.

Mechanism of Action

The mechanism of action of 4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole is not fully understood, but studies have suggested that it may act by inhibiting the DNA topoisomerase II enzyme, which is involved in DNA replication and repair. This compound may also induce oxidative stress and disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the cell cycle. This compound has also been reported to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole has several advantages for use in laboratory experiments, including its ease of synthesis and potent cytotoxicity against cancer cells. However, this compound also has some limitations, including its low solubility in water and potential toxicity to normal cells.

Future Directions

There are several future directions for research on 4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent in animal models. Further studies are also needed to determine the optimal dosage and administration route of this compound and to assess its potential side effects.

Synthesis Methods

4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole can be synthesized by various methods, including the reaction of 4-nitro-2-trifluoromethylbenzimidazole with 2-aminobenzenethiol in the presence of a base. Another method involves the reaction of 2-(trifluoromethyl)benzimidazole with 4-nitrobenzene-1,2-diamine in the presence of a suitable catalyst.

Scientific Research Applications

4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its biological activities, including its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.

properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzimidazolo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F3N3O2S/c15-14(16,17)7-5-10-12(11(6-7)20(21)22)23-13-18-8-3-1-2-4-9(8)19(10)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNZIMIKXQEXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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